molecular formula C16H16N6O2 B603225 4-(1H-benzimidazol-2-yl)-5-imino-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol CAS No. 1676077-35-2

4-(1H-benzimidazol-2-yl)-5-imino-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B603225
CAS No.: 1676077-35-2
M. Wt: 324.34g/mol
InChI Key: GFOVTTOXCSUSNG-UHFFFAOYSA-N
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Description

4-(1H-benzimidazol-2-yl)-5-imino-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that features a benzimidazole ring, an oxadiazole ring, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzimidazol-2-yl)-5-imino-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of o-phenylenediamine with carboxylic acids in the presence of a dehydrating agent like polyphosphoric acid (PPA) to form the benzimidazole core . The oxadiazole ring can be introduced through the reaction of appropriate nitriles with hydrazine derivatives . The final step involves the formation of the pyrrole ring through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of microwave-assisted synthesis to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

4-(1H-benzimidazol-2-yl)-5-imino-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzimidazole and oxadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(1H-benzimidazol-2-yl)-5-imino-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-benzimidazol-2-yl)-5-imino-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets. For instance, benzimidazole derivatives are known to inhibit protein kinases, topoisomerases, and other enzymes . The compound may also interact with DNA or RNA, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-5-imino-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2H-pyrrol-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2/c1-9-18-13(24-21-9)6-7-22-8-12(23)14(15(22)17)16-19-10-4-2-3-5-11(10)20-16/h2-5,17,23H,6-8H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOVTTOXCSUSNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CCN2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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